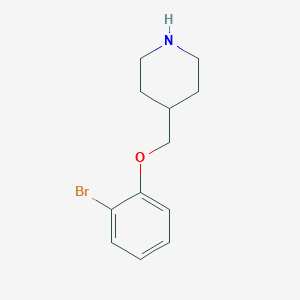

4-(2-Bromophenoxymethyl)piperidine

Descripción general

Descripción

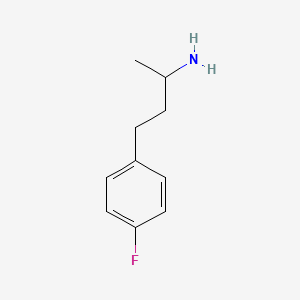

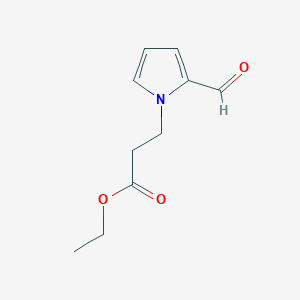

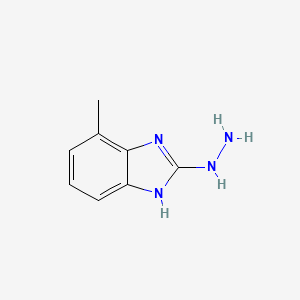

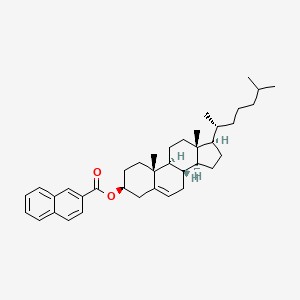

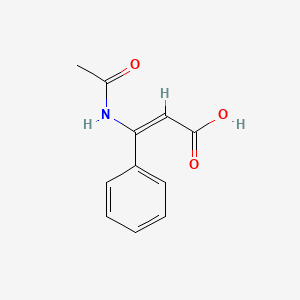

“4-(2-Bromophenoxymethyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound that consists of five methylene groups (-CH2-) and one amine group (-NH-) .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenoxymethyl)piperidine” has been explored in the neutral (S0) and cationic (D0) ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . This provides high-resolution vibrational spectra for the corresponding cationic conformer .Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Aplicaciones Científicas De Investigación

Synthesis and Bioactivities

- Halogen-Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds, including those related to 4-(2-Bromophenoxymethyl)piperidine, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some of these compounds demonstrated potential as lead molecules for further anticancer drug development, although they showed low inhibition potency towards certain isoforms of the carbonic anhydrase enzyme, suggesting the need for molecular modifications for better effectiveness as CA inhibitors (Yamali et al., 2016).

Reactions and Transformations

- Reactions with Lithium Piperidide : Studies on reactions of bromoethoxypyridines with lithium piperidide in piperidine revealed that substituents in these compounds are replaced by the piperidino group without rearrangements, leading to the formation of products with potential as intermediates in organic synthesis (Plas et al., 2010).

Synthesis of New Derivatives

- Thiazolidin-4-ones and Thiazolin-4-ones with Biological Activity : The condensation of compounds related to 4-(2-Bromophenoxymethyl)piperidine led to the formation of thiazolidin-4-ones and thiazolin-4-ones, with subsequent treatment producing new derivatives. These compounds have established structures from spectral data, suggesting their potential in pharmaceutical applications (Kandeel, 2006).

Anticancer Agents Development

- Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity. Some derivatives demonstrated strong anticancer agents relative to doxorubicin, indicating their potential therapeutic usefulness (Rehman et al., 2018).

Computational Studies

- Quantum Chemical and Molecular Dynamic Simulation Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential applications of such compounds in mitigating corrosion in industrial applications (Kaya et al., 2016).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives have shown potential in the field of drug discovery, particularly in the treatment of various types of cancers . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include this compound, are known to have a wide range of pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to regulate several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives are known to have various therapeutic potentials .

Propiedades

IUPAC Name |

4-[(2-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVWTSVLVUKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenoxymethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid](/img/structure/B3148055.png)

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)